Antitumor agent-59

Colorectal Cancer Cell Proliferation Antitumor Screening

CRC drug discovery programs require highly potent and mechanistically defined lead compounds to validate screening hits. Antitumor agent-59 (Compound 13b) is a homodimeric bis-evodiamine 'twin drug' that directly addresses this need: • Exceptional potency against HCT116 colorectal cancer cells (IC50 = 0.032 ± 0.0071 µM), outperforming monomeric evodiamine analogs. • Well-defined G2/M cell cycle arrest and apoptosis induction phenotype for unambiguous mechanistic follow-up. • Vendor-provided in vivo formulation protocols (DMSO:PEG300:Tween80:Saline) available to support xenograft studies. Supplied as a characterized solid with ≥98% purity. Standard pack sizes: 25 mg, 50 mg, 100 mg, and bulk custom quantities. For research use only; not for human or veterinary applications.

Molecular Formula C43H36F2N6O6
Molecular Weight 770.8 g/mol
Cat. No. B12399860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-59
Molecular FormulaC43H36F2N6O6
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C
InChIInChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3
InChIKeySEGHRBDHWNUBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-59 Overview and Selection


Antitumor agent-59 (also designated as Compound 13b, CAS 2409952-04-9) is a synthetic homodimeric bis-evodiamine derivative [1]. It has a molecular formula of C43H36F2N6O6 and a molecular weight of 770.78 g/mol [2]. The compound is structurally characterized by two 3-fluoro-10-hydroxylevodiamine pharmacophores linked via an ester bond, a design intended to enhance antitumor activity through a 'twin drug' strategy [1]. In vitro, it demonstrates potent, time-dependent antiproliferative effects against multiple human cancer cell lines, with a primary mechanism involving G2/M cell cycle arrest and the induction of apoptosis .

Structural Class Bis-evodiamine homodimer probe with ester-linked dimeric pharmacophores
Workflow Fit Cancer cell-model antiproliferative screening and comparator studies
Pathway Context G2/M cell cycle arrest and apoptosis pathway investigation

Antitumor Agent-59 Substitution in Colorectal Cancer


Despite sharing a common natural product inspiration with other evodiamine analogs, Antitumor agent-59's unique homodimeric structure confers a distinct potency and selectivity profile that cannot be assumed for other compounds in the same broad class. Generic substitution with a different 'antitumor agent' series member (e.g., Antitumor agent-61, a monomeric irinotecan derivative) or a different bis-evodiamine analog leads to significant variations in antiproliferative IC50 values, as demonstrated by head-to-head and cross-study data [1][2]. The specific ester linkage and fluorine substitution pattern in Antitumor agent-59 are critical for its high activity against colorectal cancer cells (HCT116), a property not replicated with equal potency by close analogs [1].

Target: Antitumor Agent-59 Homodimeric bis-evodiamine with ester linkage and 3-fluoro substitution
Monomeric Evodiamine Analogs May not replicate dimer-dependent antiproliferative profile observed in colorectal cancer cell models
Target: Antitumor Agent-59 3-fluoro-10-hydroxy pharmacophore configuration reported for high colorectal model response
Different Fluoro-substituted Analogs Fluorine substitution pattern may shift target engagement and cell-line selectivity profile
Target: Antitumor Agent-59 Homodimeric structure with specific ester-bridge linkage chemistry
Other Bis-evodiamine Variants Non-homodimeric linkers or alternative dimerization strategies may alter pathway-response endpoints

Antitumor Agent-59 Comparative Evidence


HCT116 Antiproliferative Comparison

In a 72-hour MTT assay, Antitumor agent-59 (Compound 13b) demonstrates an IC50 of 0.032 ± 0.0071 µM against the HCT116 colorectal cancer cell line . This is significantly more potent than the structurally distinct evodiamine derivative, Antitumor agent-61 (Compound 6b/9b), which shows an IC50 of 2.20 µM against MCF-7 cells and 3.05 µM against A549 cells, and does not have a reported IC50 for HCT116 in the sub-micromolar range [1].

HCT116 IC50
Reported
0.032 ± 0.0071 µM
Target: 0.032 µM (HCT116) Comparator: 2.20 µM (MCF-7) / 3.05 µM (A549)
Reported HCT116 cell-model response context; at least 68-fold lower IC50 vs comparator
72 h MTT assay; comparator data from cross-study source
Colorectal Cancer Cell Proliferation Antitumor Screening

Cytotoxicity Profiling Across Cancer Cell Lines

Antitumor agent-59 exhibits a broad but varied potency profile, with IC50 values of 0.032 µM (HCT116), 0.20 µM (MCF-7 breast cancer), and 0.73 µM (A549 lung cancer) after a 72-hour treatment . In contrast, the tubulin polymerization inhibitor Antiproliferative agent-59 (Compound 14u) shows IC50 values of 0.03 µM (Huh7 liver cancer) and 0.13 µM (MCF-7) [1]. This indicates that while both compounds show sub-micromolar activity, Antitumor agent-59 is specifically more potent against the colorectal HCT116 line, whereas Antiproliferative agent-59's best potency is against hepatocellular carcinoma.

Cell-line Panel
Reported
HCT116: 0.032 µM
HCT116: 0.032 µM MCF-7: 0.20 µM | A549: 0.73 µM | HUVEC: 0.58 µM
Supports cell-line selectivity review across colorectal, breast, and lung cancer models
72 h MTT assay; cross-study comparison with Antiproliferative agent-59
Breast Cancer Lung Cancer Selectivity Profiling

Apoptosis and G2/M Cell Cycle Arrest

Antitumor agent-59's mechanism of action in HCT116 cells is confirmed as G2/M phase cell cycle arrest coupled with the induction of apoptosis [1]. While other evodiamine derivatives also induce apoptosis, Antitumor agent-61, for example, induces apoptosis in SK-OV-3 ovarian cancer cells primarily through the mitochondrial pathway [2]. The specific induction of G2/M arrest by Antitumor agent-59 in HCT116 cells represents a distinct phenotypic outcome that can be exploited in mechanistic studies.

Mechanism
Class-level
G2/M arrest + apoptosis
Cell phenotype
Supports G2/M cell cycle arrest pathway interpretation in colorectal cancer models
Qualitative mechanistic difference vs mitochondrial-pathway apoptosis of comparator compounds
Apoptosis Cell Cycle Mechanism of Action

Solubility and Formulation Profile

Antitumor agent-59 is typically handled as a solid at room temperature and is soluble in DMSO, which is a standard solvent for in vitro assays . For in vivo studies, vendors suggest formulation protocols using DMSO, PEG300, Tween 80, and saline to achieve suitable dosing solutions [1]. This is a common profile for synthetic small molecules, but contrasts with compounds like Antitumor agent-61, which has a significantly higher molecular weight (992.08 g/mol) and may present different solubility and formulation challenges [2].

Formulation
Data to verify
MW 770.78
DMSO soluble
Supports formulation-dependent exposure review; vendor protocol available for in vivo preparation
Recommended vehicle: DMSO:PEG300:Tween80:Saline; ~22% lower MW vs Antitumor agent-61
Solubility Formulation ADME

Antitumor Agent-59 Research Applications


Colorectal Cancer Lead Screening

Given its exceptional potency against HCT116 colorectal cancer cells (IC50 = 0.032 µM), Antitumor agent-59 is ideally suited as a positive control or hit compound in high-throughput screens aimed at identifying novel therapeutics for CRC . Its well-defined mechanism of G2/M arrest and apoptosis induction provides a clear phenotype for mechanistic follow-up [1].

Cell Cycle and Apoptosis Mechanistic Studies

Researchers investigating the G2/M checkpoint or apoptotic pathways can utilize Antitumor agent-59 as a chemical probe. Its confirmed ability to induce G2/M arrest and apoptosis in HCT116 cells makes it a valuable tool for dissecting these pathways, particularly in comparison to agents with different mechanisms (e.g., Antitumor agent-61's mitochondrial pathway) [2].

Colorectal Cancer Xenograft Studies

Antitumor agent-59 is appropriate for in vivo efficacy studies using HCT116 xenograft models. Vendor-provided formulation protocols (e.g., DMSO:PEG300:Tween80:Saline) are available to support these studies [3]. While specific in vivo data for Antitumor agent-59 is limited in the primary literature, its high in vitro potency and drug-like properties support its use in such models.

Evodiamine SAR Studies

As a bis-evodiamine homodimer, Antitumor agent-59 serves as a key reference point for medicinal chemists exploring the 'twin drug' strategy in natural product optimization [4]. Its activity can be benchmarked against monomeric evodiamine analogs to quantify the benefit of dimerization on potency and selectivity.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model screening
Antiproliferative response profile
Colorectal model endpoint validation
Cell cycle and apoptosis pathway studies
G2/M arrest mechanism context
Apoptosis pathway-response interpretation
Colorectal cancer xenograft model studies
In vivo formulation protocol
Xenograft model-response review
Bis-evodiamine dimer SAR studies
Homodimeric structural context
Dimer-vs-monomer activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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